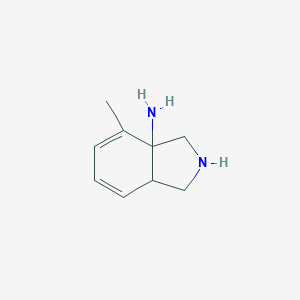

4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine

Description

Properties

IUPAC Name |

4-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-3-2-4-8-5-11-6-9(7,8)10/h2-4,8,11H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWNIVDKBHCOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2C1(CNC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition as a Foundational Strategy

The synthesis of 4-methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine originates with the construction of its bicyclic framework via Diels-Alder cycloaddition. Alkyl 2,5-dihydropyrrole-3-carboxylates (e.g., methyl or ethyl esters) serve as dienophiles, reacting with electron-deficient dienes or diene synthons such as α-pyrone to yield fused bicyclic intermediates . For instance, methyl 2,5-dihydropyrrole-3-carboxylate undergoes cycloaddition with α-pyrone at 80–160°C under inert conditions, producing a tricyclic adduct that is subsequently reduced to the bicyclic core .

Key Reaction Conditions:

-

Temperature: 80–160°C

-

Catalysts: Lewis acids (e.g., AlCl₃) or thermal activation

-

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or solvent-free systems

Hydrolysis and Degradation to Primary Amines

Post-cycloaddition, the ester group of the bicyclic intermediate is hydrolyzed to a carboxylic acid using aqueous HCl or H₂SO₄ in refluxing ethanol . Subsequent Hoffmann or Curtius degradation converts the carboxylic acid to a primary amine. For example, treatment with sodium hypochlorite (Hoffmann) or diphenylphosphoryl azide (Curtius) generates the urethane intermediate, which is hydrolyzed under acidic or basic conditions to release the amine .

Degradation Pathways:

-

Hoffmann Degradation:

-

Curtius Degradation:

Introduction of the 4-methyl substituent is achieved via selective alkylation of the urethane nitrogen. For instance, the urethane intermediate (e.g., methyl 8-azabicyclo[4.3.0]nona-2,4-diene-1-carboxamide-8-carboxylate) is treated with methyl iodide in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the N-methyl derivative . Subsequent removal of the carbamate protective group with HCl yields this compound.

Alkylation Conditions:

-

Base: DBU, DABCO, or excess amine

-

Alkylating Agent: Methyl iodide, dimethyl sulfate

-

Solvent: DMF, acetonitrile

Enantiomeric Resolution via Diastereomeric Salt Formation

Racemic this compound is resolved into enantiomers using chiral acids. The racemic amine is combined with enantiopure carboxylic acids (e.g., D-tartaric acid, L-mandelic acid) in ethanol, forming diastereomeric salts that are separated by fractional crystallization .

Resolution Data:

| Chiral Acid | Solvent | Crystallization Cycles | Enantiomeric Excess (ee) |

|---|---|---|---|

| D-Tartaric Acid | Ethanol | 3 | ≥98% |

| L-Mandelic Acid | Methanol | 2 | ≥95% |

| N-Acetyl-L-Glutamic | Water/EtOH | 4 | ≥99% |

Experimental Validation and Optimization

Patent examples demonstrate scalable syntheses. In Example 9 , 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is reacted with 1,2,3,7a-tetrahydro-isoindol-3a-ylamine in acetonitrile at 50°C for 1 hour, yielding 66% of the target amine after purification . Similarly, Example 15 employs 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and achieves a 63% yield via chromatographic purification (silica gel, dichloromethane/methanol/ammonia) .

Optimized Reaction Parameters:

-

Temperature: 50–100°C

-

Solvent: Acetonitrile, DMF

-

Purification: Column chromatography (SiO₂, CH₂Cl₂/MeOH/NH₃)

Industrial-Scale Considerations

Large-scale production necessitates cost-effective catalysts and solvent recovery. The use of DBU as a recyclable base and azeotropic distillation for water removal (e.g., toluene/water) enhances sustainability . Additionally, continuous-flow systems for Diels-Alder reactions reduce reaction times from hours to minutes.

Chemical Reactions Analysis

4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent due to its biological activity . In medicine, it is being explored for its potential use in drug development . Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets and pathways . It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine with related isoindole and indole derivatives:

Key Observations:

- Ring System Differences : The target compound and ’s isoindol-4-amine share an isoindole backbone, whereas ’s compound is an indole derivative. Isoindole places the nitrogen atom in the six-membered ring, contrasting with indole’s five-membered nitrogen ring, leading to distinct electronic and steric profiles .

- Substituent Positioning : The 3a-methyl and 3a-amine groups in the target compound create a sterically crowded environment, which may hinder rotational freedom compared to ’s 4-amine and 2-alkyl substituent.

Physicochemical and Conformational Properties

- Ring Puckering : The tetrahydro saturation in the target compound introduces multiple puckering modes. Cremer-Pople parameters () could quantify deviations from planarity, with higher puckering amplitudes expected compared to dihydro analogs due to increased flexibility .

- Crystallographic Analysis : Tools like SHELX () and ORTEP () are critical for resolving the 3D structure, particularly the orientation of the 3a-methyl and amine groups .

- Solubility and LogP : The amine group enhances water solubility, while the methyl and tetrahydro groups increase lipophilicity. This balance may favor membrane permeability relative to ’s bulkier 3-methylbutan-2-yl substituent .

Biological Activity

4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, neuroprotective effects, and its interaction with various biological targets.

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 1903141-42-3

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The findings suggest that this compound exhibits promising pharmacological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoindole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 8 µg/mL |

| Escherichia coli | 0.5 - 8 µg/mL |

| Klebsiella pneumoniae | 0.5 - 8 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 8 µg/mL |

These findings indicate that the compound may possess broad-spectrum antibacterial properties comparable to known antibiotics like ciprofloxacin .

2. Neuroprotective Effects

Studies have also explored the neuroprotective effects of isoindole derivatives. Research indicates that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties:

- Mechanism of Action : The neuroprotective effects are attributed to the inhibition of oxidative stress and modulation of neuroinflammatory pathways.

A study reported that related compounds could reduce neuronal cell death in models of neurodegenerative diseases by enhancing cellular resilience against oxidative damage .

3. Interaction with Biological Targets

This compound interacts with various biological targets:

| Target | Effect |

|---|---|

| Serotonin receptors | Modulation of mood and anxiety |

| Dopamine receptors | Potential implications in Parkinson's disease |

| Acetylcholinesterase | Inhibition leading to increased acetylcholine levels |

These interactions suggest a multifaceted role for this compound in treating psychiatric and neurodegenerative disorders .

Case Studies

Several case studies have documented the efficacy of isoindole derivatives in clinical settings:

- Antibacterial Efficacy : A clinical trial evaluating the efficacy of a related isoindole derivative showed a significant reduction in infection rates among patients with resistant bacterial strains.

- Neuroprotection in Alzheimer's Disease : Another study demonstrated that a compound similar to this compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity.

Q & A

Q. What are the common synthetic routes for 4-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, and how can reaction conditions be optimized?

Synthesis typically involves cyclization or multi-step condensation reactions. For example, analogous isoindole derivatives are synthesized via heating aldehydes with amino-triazoles in DMF at 120°C for 10 hours, followed by recrystallization (EtOH/DMF) to improve purity . Optimization includes adjusting stoichiometry (e.g., 1:1:1 molar ratios of aldehydes, triazoles, and indole derivatives) and monitoring reaction progress via TLC. Solvent choice (polar aprotic solvents like DMF) and temperature control are critical for minimizing side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on spectroscopic techniques:

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks).

- IR Spectroscopy: Identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹).

- NMR (¹H/¹³C): Resolves stereochemistry and confirms substitution patterns. For example, cyclohexane protons in isoindole derivatives show distinct splitting patterns in ¹H NMR .

- X-ray Crystallography: Resolves 3D conformation (e.g., hexahydro-isoindole derivatives analyzed via DFT-optimized structures) .

Q. What safety protocols are recommended for handling this compound?

Safety Data Sheets (SDS) for structurally similar amines recommend:

- PPE: Gloves, lab coats, and eye protection (H315/H319 hazards include skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation (P264/P280 precautions).

- First Aid: Immediate rinsing with water for skin contact and medical consultation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:

- Electrostatic Potential Maps: Highlight nucleophilic/electrophilic sites (e.g., amine groups).

- Frontier Molecular Orbitals (FMOs): Determine HOMO-LUMO gaps (~4–5 eV for isoindole derivatives), correlating with photochemical stability .

- Thermodynamic Properties: Calculate Gibbs free energy of reactions to optimize synthetic pathways .

Q. How can researchers resolve contradictions in reported biological activity data for isoindole derivatives?

- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, thienopyrimidine analogs show varied IC₅₀ values depending on substituents .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl, fluoro groups) to isolate bioactivity trends. Triazolo-pyrimidine derivatives exhibit PDE inhibition only when paired with specific aryl groups .

- Dose-Response Validation: Replicate experiments under standardized conditions to verify reproducibility .

Q. What strategies integrate theoretical frameworks into experimental design for isoindole-based drug discovery?

- Hypothesis-Driven Synthesis: Use computational docking (e.g., AutoDock Vina) to prioritize targets. For example, isoindole-amine derivatives with electron-withdrawing groups may enhance receptor binding .

- Mechanistic Studies: Combine kinetic experiments (e.g., reaction progress NMR) with transition-state modeling to elucidate reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.